molecular formula C9H7NO B11923830 Quinolin-3(4h)-one CAS No. 655239-54-6

Quinolin-3(4h)-one

Cat. No.: B11923830
CAS No.: 655239-54-6
M. Wt: 145.16 g/mol
InChI Key: GRRBXRZINPHFGD-UHFFFAOYSA-N
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Description

Quinolin-3(4H)-one is a heterocyclic aromatic organic compound with the molecular formula C9H7NO. It is a derivative of quinoline, characterized by a nitrogen atom in the ring structure and a ketone group at the third position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-3(4H)-one can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with ketones under acidic conditions. Another method includes the gold-catalyzed annulation of anthranils and ynamides, which leads to the formation of quinoline oxides. These oxides can then be rearranged to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The gold-catalyzed synthesis mentioned above is one such method that can be scaled up for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

Quinolin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Quinolin-3(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinolin-3(4H)-one and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes involved in DNA replication, leading to antitumor effects. Others may interact with bacterial cell walls, exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-3(4H)-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its derivatives are particularly valuable in medicinal chemistry for developing new therapeutic agents .

Properties

CAS No.

655239-54-6

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

4H-quinolin-3-one

InChI

InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,6H,5H2

InChI Key

GRRBXRZINPHFGD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=CC1=O

Origin of Product

United States

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